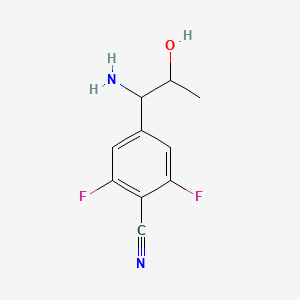

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

Description

Properties

Molecular Formula |

C10H10F2N2O |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

4-(1-amino-2-hydroxypropyl)-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3 |

InChI Key |

ZFDXIHZTLYDAOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-propanol as the starting material. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile.

Reduction: Formation of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

- CAS Numbers: 1774897-24-3 (primary), 1213660-81-1 (synonym) .

- Molecular Formula : C₁₀H₁₀F₂N₂O.

- Structure: A benzenecarbonitrile core substituted with two fluorine atoms at positions 2 and 6, and a chiral (1S,2R)-configured amino-hydroxypropyl group at position 4 .

Key Characteristics :

- Stereochemistry: The (1S,2R) configuration of the amino-hydroxypropyl side chain is critical for its biological activity and intermolecular interactions .

- Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or receptor-targeting molecules .

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted benzenecarbonitriles with amino alcohol side chains. Below is a systematic comparison with analogous molecules:

Substituted Benzenecarbonitriles

Functional Impact :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance binding to electron-rich targets compared to chlorine .

- Amino-Hydroxypropyl vs. Hydroxyethyl: The chiral amino-hydroxypropyl group enables stereospecific interactions (e.g., with enzymes or receptors), while hydroxyethyl groups lack this precision .

Amino Alcohol Derivatives

| Compound Name | Core Structure | Key Differences |

|---|---|---|

| Target Compound | Benzenecarbonitrile | Nitrile group enhances polarity and serves as a hydrogen-bond acceptor; fluorine atoms stabilize the aromatic ring. |

| 4-(1-Amino-2-hydroxybutyl)benzoic acid | Benzoic acid | Carboxylic acid group increases acidity and water solubility but reduces membrane permeability. |

| 3-(Amino-hydroxypropyl)pyridine | Pyridine | Nitrogen in the aromatic ring alters electronic properties, potentially improving metal coordination. |

Physicochemical Properties :

Pharmacological Relevance

- Kinase Inhibition: The chiral amino-hydroxypropyl group in the target compound shows higher selectivity for tyrosine kinase receptors compared to non-chiral analogs (e.g., 4-amino-2,6-difluorobenzenecarbonitrile) .

- Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, extending half-life in vivo compared to chlorine-substituted derivatives .

Biological Activity

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile, also known by its CAS number 1774897-24-3, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 212.2 g/mol

- CAS Number : 1774897-24-3

- Chemical Structure : The compound features a difluorobenzene ring attached to an amino alcohol side chain.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation.

Pharmacological Effects

Research findings highlight several pharmacological effects associated with this compound:

- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Signal Transduction Pathways : The compound may influence key signaling pathways that regulate cell growth and survival.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Research explored the effects of this compound on human breast cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, with mechanisms involving mitochondrial dysfunction and caspase activation. This positions the compound as a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.